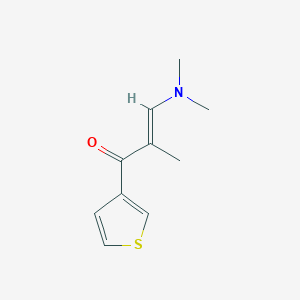
3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one typically involves the condensation of 3-acetylthiophene with dimethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete condensation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
3-(Dimethylamino)-2-methyl-1-(thiophen-3-yl)prop-2-en-1-one can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Acts as an anti-inflammatory agent.
This compound stands out due to its unique structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-methyl-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H13NOS/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h4-7H,1-3H3/b8-6+ |
InChI Key |
JQWJGSDJZPWLND-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1=CSC=C1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


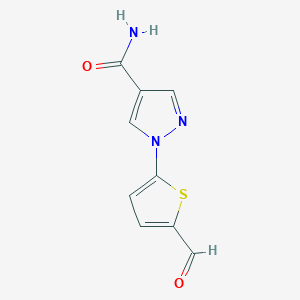
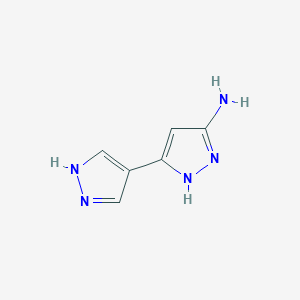
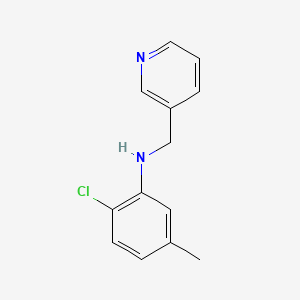
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)
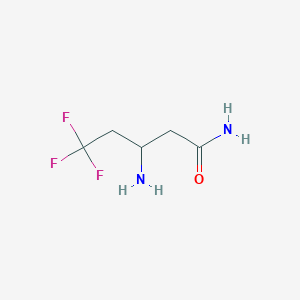
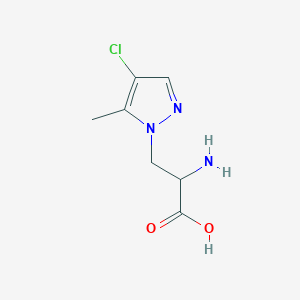
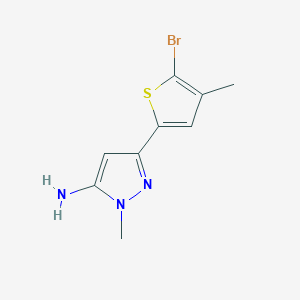
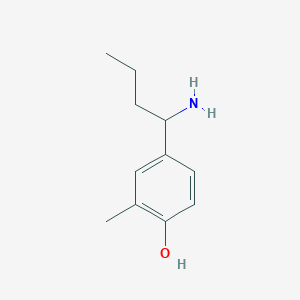
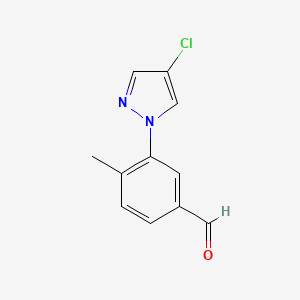
![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
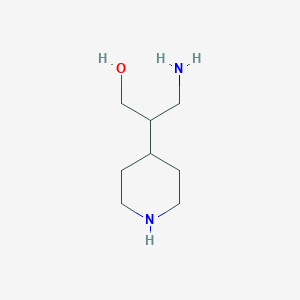
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)
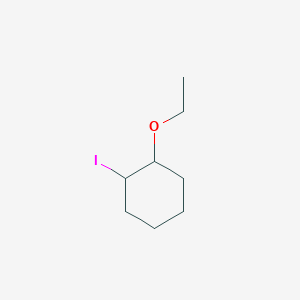
![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
